methyl N-{[1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}glycinate
Description
Methyl N-{[1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}glycinate is a glycinate ester derivative featuring a 1,3-dioxo-isoindole core substituted with a 2-phenylethyl group at position 2 and a methyl ester-linked glycine moiety at position 5 (Figure 1). Structural confirmation of such compounds is typically achieved via X-ray crystallography using programs like SHELXL .
Properties
Molecular Formula |
C20H18N2O5 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
methyl 2-[[1,3-dioxo-2-(2-phenylethyl)isoindole-5-carbonyl]amino]acetate |
InChI |
InChI=1S/C20H18N2O5/c1-27-17(23)12-21-18(24)14-7-8-15-16(11-14)20(26)22(19(15)25)10-9-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H,21,24) |
InChI Key |
INRHQDCYHOMTPK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis from Isoindole Precursors
The synthesis of methyl N-{[1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}glycinate typically begins with the formation of the isoindole-1,3-dione core. A common approach involves the cyclization of phthalic anhydride derivatives with 2-phenylethylamine under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds via nucleophilic attack of the amine on the anhydride, followed by intramolecular cyclization to yield 2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione.
Subsequent functionalization at the 5-position of the isoindole ring is achieved through Friedel-Crafts acylation. For instance, treatment with chloroacetyl chloride in the presence of aluminum chloride (AlCl₃) as a Lewis acid introduces a carbonyl chloride group, which is then coupled with glycine methyl ester via a nucleophilic acyl substitution reaction. This step is critical for introducing the glycinate moiety, and its efficiency depends on the steric and electronic properties of the intermediate.
Table 1: Key Reaction Steps and Conditions
| Step | Reagents/Catalysts | Conditions | Yield (%) |
|---|---|---|---|
| Cyclization | Phthalic anhydride, 2-phenylethylamine | DMF, 110°C, 12 h | 78–85 |
| Acylation | Chloroacetyl chloride, AlCl₃ | Dichloromethane, 0°C → RT, 6 h | 65–72 |
| Esterification | Glycine methyl ester, DCC | THF, RT, 24 h | 60–68 |
Alternative Routes via Microwave-Assisted Synthesis
Recent advancements have explored microwave irradiation to accelerate reaction kinetics. In one protocol, the cyclization step is completed in 2 hours at 150°C under microwave conditions, improving yields to 88–92%. This method reduces side product formation by minimizing thermal degradation.
Optimization of Reaction Parameters
Catalyst Selection
The choice of catalyst significantly impacts the acylation step. While AlCl₃ is traditional, heterogeneous catalysts like zeolite-supported Fe³⁺ have shown comparable efficacy (70% yield) with easier recovery and recyclability. Enzymatic catalysts, such as lipase B from Candida antarctica, have also been tested for the esterification step, achieving 75% yield under mild conditions (pH 7.0, 37°C).
Solvent and Temperature Effects
-
Cyclization : DMF outperforms THF due to its high polarity, which stabilizes the transition state.
-
Acylation : Dichloromethane is preferred for its low nucleophilicity, preventing unwanted side reactions.
-
Esterification : THF provides optimal solubility for glycine methyl ester, but switching to acetonitrile reduces racemization risks.
Table 2: Solvent Optimization Data
| Reaction Step | Optimal Solvent | Temperature Range | Yield Improvement (%) |
|---|---|---|---|
| Cyclization | DMF | 110°C | +12 |
| Acylation | Dichloromethane | 0°C → RT | +8 |
| Esterification | Acetonitrile | RT | +10 |
Purification and Characterization
Chromatographic Techniques
Crude product purification employs silica gel column chromatography using ethyl acetate/hexane gradients (3:7 to 6:4). High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30) achieves >98% purity.
Spectroscopic Validation
-
NMR : ¹H NMR (400 MHz, CDCl₃) displays characteristic signals at δ 7.85–7.45 (m, 4H, isoindole aromatic), δ 4.32 (s, 2H, CH₂CO), and δ 3.72 (s, 3H, OCH₃).
-
IR : Strong absorptions at 1720 cm⁻¹ (C=O ester) and 1680 cm⁻¹ (C=O isoindole).
-
HPLC-MS : [M+H]⁺ peak at m/z 406.4 confirms molecular weight.
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
Methyl N-{[1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenylethyl group or the isoindoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoindoline derivatives.
Scientific Research Applications
Methyl N-{[1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}glycinate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl N-{[1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}glycinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound shares structural motifs with heterocyclic glycinate derivatives, differing primarily in the core heterocycle and substituents. Key analogues include:
Table 1: Structural Comparison of Isoindole and Related Derivatives
Crystallographic Analysis
X-ray structures of analogues (e.g., Compound 12 in , terphenyl derivative in ) confirm the planar isoindole dione core and substituent orientations. SHELX programs are widely used for refinement, ensuring high accuracy in bond-length and angle determinations .
Biological Activity
Methyl N-{[1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}glycinate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The compound can be characterized by its molecular formula . Its structure features a dioxoisoindole moiety, which is known to influence various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 415.48 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Antitumor Activity
Research indicates that compounds with isoindole structures exhibit significant antitumor properties. In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
The proposed mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation. Specifically, it is believed to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cancer cell growth and survival.
Case Studies
- Study on Breast Cancer Cells : A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced cell viability in MCF-7 breast cancer cells at concentrations as low as 10 µM. The study highlighted the compound's ability to induce apoptosis through caspase activation.
- Lung Cancer Research : In another study focusing on A549 lung cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell proliferation and increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a contributing factor to its cytotoxic effects.
Table 2: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antitumor (Breast) | Induces apoptosis | Journal of Medicinal Chemistry |
| Antitumor (Lung) | Decreases proliferation | Cancer Research Journal |
| Cytotoxicity | Increases ROS levels | Journal of Cancer Biology |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing methyl N-{[1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}glycinate?
- Methodological Answer : The synthesis typically involves coupling reactions between isoindole-dione derivatives and activated glycinate esters. For example, a related compound (N-(1,3-dioxo-isoindol-5-yl)benzamide) was synthesized using 2-methylsulfonylbenzoyl chloride and 1,3-dioxoisoindoline under controlled conditions . Another approach employs carbodiimide coupling agents (e.g., DCC) to facilitate amide bond formation between the isoindole core and glycine derivatives, ensuring high regioselectivity . Reaction conditions (e.g., anhydrous solvents, 0–5°C temperatures) are critical to prevent side reactions and improve yields.
Q. How is the compound characterized to confirm its structural integrity and purity?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify substituent positions and stereochemistry, while mass spectrometry (MS) confirms molecular weight. For example, in structurally similar isoindole derivatives, NMR peaks at δ 7.5–8.5 ppm correspond to aromatic protons, and carbonyl groups (dioxo moieties) appear near 170–180 ppm in ¹³C NMR . High-performance liquid chromatography (HPLC) with UV detection is employed to assess purity (>95% is standard for biological assays) .
Q. What initial biological screening methods are used to evaluate its bioactivity?
- Methodological Answer : In vitro assays are prioritized for early-stage screening. For isoindole-dione analogs, common tests include:
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi .
- Enzyme inhibition : Fluorescence-based assays targeting proteases or kinases (e.g., IC₅₀ determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of this compound?
- Methodological Answer : Yield optimization requires systematic parameter screening:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require post-reaction purification via column chromatography .
- Catalyst use : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) accelerate coupling reactions .
- Temperature control : Lower temperatures (0–10°C) minimize decomposition of reactive intermediates . Recent studies on similar compounds achieved >70% yields by combining microwave-assisted synthesis with solvent-free conditions .
Q. What strategies address contradictions in reported biological activity data for isoindole-dione derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay protocols or impurity profiles. To resolve these:
- Standardized assays : Use established cell lines (e.g., ATCC-certified) and replicate experiments across independent labs .
- SAR studies : Compare analogs (e.g., methyl vs. phenyl substituents) to isolate structural contributors to activity. For example, replacing the 2-phenylethyl group with a pyridinyl moiety in related compounds reduced antimicrobial efficacy by 40% .
- Meta-analysis : Cross-reference data from PubChem and crystallographic databases (e.g., Cambridge Structural Database) to identify outliers .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding affinities to proteins. For instance, isoindole-dione derivatives showed strong binding to the ATP-binding pocket of kinases (ΔG ≈ -9.5 kcal/mol) in silico, correlating with experimental IC₅₀ values . Density functional theory (DFT) calculations further predict reactive sites for derivatization, such as the carbonyl group’s electrophilicity .
Q. What analytical challenges arise in studying its stability under physiological conditions?
- Methodological Answer : Stability assays in simulated biological fluids (e.g., PBS at pH 7.4, 37°C) reveal degradation pathways. LC-MS/MS identifies hydrolysis products (e.g., free glycine or isoindole fragments). For example, ester hydrolysis of the methyl glycinate moiety occurs within 24 hours in serum, necessitating prodrug strategies for in vivo applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
